molecular formula C13H16N2O3 B2570940 1-(2-Ethoxyacetyl)indoline-2-carboxamide CAS No. 1103513-84-3

1-(2-Ethoxyacetyl)indoline-2-carboxamide

Cat. No.: B2570940
CAS No.: 1103513-84-3
M. Wt: 248.282
InChI Key: XLBLERNMJSDLOV-UHFFFAOYSA-N
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Description

Significance of Indoline (B122111) and Indole (B1671886) Nuclei in Drug Discovery

The indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a key component in numerous biologically active compounds. nih.gov This versatile scaffold is present in the essential amino acid tryptophan, neurotransmitters like serotonin, and a wide array of natural alkaloids with potent pharmacological activities. nih.gov The ability of the indole ring to participate in various biological interactions has made it a "privileged structure" in drug discovery, leading to the development of drugs for a multitude of therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents. nih.gov

The indoline scaffold, a saturated analog of indole, also holds a significant place in medicinal chemistry. This framework is found in many medicinally valuable compounds, both of natural and synthetic origin. The non-aromatic nature of the pyrrolidine (B122466) portion of the indoline ring system imparts a three-dimensional character that can be advantageous for binding to specific biological targets.

Overview of Indoline-2-carboxamide as a Privileged Scaffold

Within the broader family of indoline-containing molecules, the indoline-2-carboxamide scaffold has emerged as a particularly fruitful area of research. This structure is characterized by a carboxamide group at the 2-position of the indoline ring. This functional group provides a critical point for interaction with biological targets, often through hydrogen bonding, and serves as a versatile handle for chemical modification to fine-tune a compound's pharmacological properties.

The indoline-2-carboxamide scaffold has been identified as a key pharmacophore in the development of inhibitors for a variety of biological targets. For instance, derivatives of indoline-2-carboxamide have been investigated as potent inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. acs.org In these studies, modifications at both the N1 position of the indoline ring and on the carboxamide nitrogen were explored to optimize potency and metabolic stability. acs.org

Contextualization of 1-(2-Ethoxyacetyl)indoline-2-carboxamide within the Indoline-2-carboxamide Chemical Space

The specific compound, this compound, is a derivative of the indoline-2-carboxamide scaffold. While this particular molecule is not extensively documented in scientific literature, its structure places it within a well-studied chemical space. The key feature of this compound is the N-acylation of the indoline nitrogen with a 2-ethoxyacetyl group.

N-acylation of the indole or indoline ring is a common and effective strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent scaffold. nih.gov The introduction of an acyl group can influence factors such as solubility, metabolic stability, and receptor binding affinity. The 2-ethoxyacetyl group in this compound introduces both an ether linkage and a carbonyl group, which can potentially engage in additional interactions with biological targets. The synthesis of such N-acylated indoline-2-carboxamides can typically be achieved through the coupling of indoline-2-carboxamide with the corresponding acyl chloride or carboxylic acid. acs.org

The biological activity of this compound has not been specifically reported. However, based on the activities of related N-acylated indoline and indole derivatives, it could potentially exhibit a range of pharmacological effects. For example, various N-acylated indoles have shown promise as anti-inflammatory and antimicrobial agents. researchgate.netthepharmajournal.com Further research would be necessary to elucidate the specific biological profile of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-ethoxyacetyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-18-8-12(16)15-10-6-4-3-5-9(10)7-11(15)13(14)17/h3-6,11H,2,7-8H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBLERNMJSDLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1C(CC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Indoline 2 Carboxamide Derivatives

General Synthetic Routes to Indoline-2-carboxamides

The construction of the foundational indoline-2-carboxamide structure can be achieved through several strategic approaches. These methods often involve the initial formation of an indole (B1671886) ring system, which is subsequently reduced and functionalized.

Two-Step One-Pot Synthesis Approaches

Efficient synthetic protocols that combine multiple transformations in a single reaction vessel, known as one-pot syntheses, are highly valued for their operational simplicity and improved yields. A notable two-step, one-pot method for the synthesis of 2-amino-indole-3-carboxamides begins with the reaction of a 2-halonitrobenzene with a cyanoacetamide. nih.govacs.orgresearchgate.net This initial step proceeds via a nucleophilic aromatic substitution (SNAr) to form an intermediate. nih.govacs.org Without isolation, this intermediate undergoes a reduction and cyclization process, often facilitated by reagents like zinc powder and ferric chloride in an acidic medium, to yield the desired indole-3-carboxamide. nih.govacs.org While this specific method yields an indole-3-carboxamide, variations of this approach could be adapted for the synthesis of the isomeric indole-2-carboxamide scaffold.

Amide Coupling Strategies

A widely employed and versatile method for the synthesis of indoline-2-carboxamides involves the coupling of an indoline-2-carboxylic acid with a suitable amine. This transformation is typically facilitated by a variety of coupling reagents. nih.govnih.gov Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in conjunction with hydroxybenzotriazole (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA). nih.govnih.gov Another effective coupling system utilizes EDC·HCl with 4-dimethylaminopyridine (DMAP). nih.gov These methods are broadly applicable and allow for the introduction of a diverse range of substituents on the amide nitrogen. nih.govnih.gov The general applicability of these amide coupling strategies makes them a primary choice for the final step in the synthesis of many indole-2-carboxamides and their derivatives. nih.govnih.govacs.orgmdpi.comnih.gov

Coupling Reagent SystemBaseTypical SolventReference
EDC·HCl, HOBtDIPEACH₂Cl₂ or DMF nih.govnih.gov
EDC·HCl, DMAP-- nih.gov
BOP reagentDIPEADCM nih.gov

Fischer Indole Cyclization and Subsequent Transformations

The Fischer indole synthesis is a classic and powerful method for the construction of the indole ring system, which serves as a key precursor to indoline-2-carboxamides. rsc.orgwikipedia.orgjk-sci.commdpi.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone. wikipedia.orgjk-sci.commdpi.com A variety of Brønsted and Lewis acids can be employed as catalysts, including HCl, H₂SO₄, polyphosphoric acid, p-toluenesulfonic acid, boron trifluoride, and zinc chloride. wikipedia.org

For the synthesis of indoline-2-carboxamide derivatives, the Fischer indole synthesis can be utilized to prepare an indole-2-carboxylic acid ester. nih.gov This is often achieved by reacting a substituted phenylhydrazine with pyruvic acid or its ester. nih.govgoogleapis.com The resulting indole-2-carboxylate can then undergo a series of transformations, including reduction of the indole ring to an indoline (B122111), hydrolysis of the ester to the carboxylic acid, and subsequent amide bond formation. googleapis.comresearchgate.net The reduction of the indole to the indoline can be accomplished through catalytic hydrogenation. googleapis.comnih.gov

Approaches for N-Acylation in Indoline-2-carboxamide Synthesis

The introduction of an acyl group at the nitrogen atom of the indoline ring is a crucial step in the synthesis of compounds like 1-(2-ethoxyacetyl)indoline-2-carboxamide. This N-acylation is typically performed after the formation of the indoline-2-carboxamide core.

Introduction of Ether-Containing Side Chains at the N-Position

The introduction of an ether-containing side chain, such as the 2-ethoxyacetyl group, at the N-1 position of the indoline ring can be achieved through standard N-acylation procedures. clockss.org These methods generally involve the reaction of the indoline-2-carboxamide with an activated carboxylic acid derivative, such as an acyl chloride (e.g., 2-ethoxyacetyl chloride), in the presence of a base. d-nb.inforesearchgate.net Alternatively, direct acylation with the corresponding carboxylic acid (2-ethoxyacetic acid) can be accomplished using coupling agents or under specific catalytic conditions. clockss.orgasiaresearchnews.com A recently developed one-pot reaction using 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) and di-tert-butyl dicarbonate (Boc₂O) allows for the efficient N-acylation of indoles with carboxylic acids under mild conditions. asiaresearchnews.com Thioesters have also been reported as a stable acyl source for the chemoselective N-acylation of indoles. d-nb.info

Acylating AgentCatalyst/ReagentBaseReference
Carboxylic AcidBoric Acid- clockss.org
Acyl Chloride-Base (e.g., triethylamine) d-nb.inforesearchgate.net
Carboxylic AcidDMAPO, Boc₂O- asiaresearchnews.com
Thioester-Cs₂CO₃ d-nb.info

Stereoselective Synthesis of Indoline-2-carboxamide Enantiomers

Many biologically active molecules exist as single enantiomers, making the stereoselective synthesis of chiral compounds critically important. For indoline-2-carboxamides, which possess a stereocenter at the C-2 position, several strategies can be employed to obtain enantiomerically pure or enriched products.

One common approach involves the resolution of a racemic mixture of the final compound or a key intermediate. googleapis.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and liberation of the desired enantiomer. googleapis.com

Alternatively, a chiral pool synthesis can be employed, starting from an enantiomerically pure starting material. For instance, (S)-indoline-2-carboxylic acid can be synthesized from L-phenylalanine through a sequence involving nitration and intramolecular nitro amination. researchgate.net This enantiopure building block can then be carried forward to the desired N-acylated indoline-2-carboxamide.

Chemoenzymatic methods also offer a powerful tool for obtaining enantiomerically enriched indolines. Racemic indolines can be subjected to kinetic resolution using enzymes such as lipases. For example, Candida antarctica lipase A has been shown to be effective in the kinetic resolution of various 2,3-disubstituted indolines. nih.gov

MethodDescriptionKey Reagents/EnzymesReference
Classical ResolutionFormation and separation of diastereomeric salts.Chiral resolving agents googleapis.com
Chiral Pool SynthesisSynthesis from an enantiomerically pure starting material.L-phenylalanine researchgate.net
Chemoenzymatic ResolutionEnzymatic kinetic resolution of a racemic mixture.Candida antarctica lipase A nih.gov

Chemical Characterization Techniques for Indoline-2-carboxamide Structures

Spectroscopic Methods for Structural Elucidation

Standard spectroscopic methods are indispensable for the characterization of novel compounds. For a molecule like this compound, the following techniques would be employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide information about the number and types of protons in the molecule and their neighboring environments. Key signals would be expected for the protons of the indoline ring, the ethoxy group (a characteristic triplet and quartet), the acetyl methylene group, and the amide protons.

¹³C NMR spectroscopy would be used to identify all the unique carbon atoms in the molecule, including the carbonyl carbons of the acetyl and carboxamide groups, the carbons of the aromatic ring, and the aliphatic carbons of the indoline ring and the ethoxyacetyl substituent.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can help to confirm the structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, characteristic absorption bands would be expected for the N-H stretches of the amide, the C=O stretches of the amide and the N-acetyl group, and the C-O stretch of the ether linkage in the ethoxy group.

While these techniques are standard for the characterization of organic molecules, specific spectral data for "this compound" is not available in the surveyed literature. The synthesis and characterization of novel spiro[indoline-3,3′-indolizine]s, for instance, demonstrate the application of these techniques in detail for related complex heterocyclic systems. nih.gov

Structure Activity Relationship Sar Investigations of Indoline 2 Carboxamide Derivatives

Impact of Substituents on the Indoline (B122111) Ring System

Modifications to the indoline ring itself have proven to be critical in modulating the activity of these derivatives. The position and nature of substituents on the aromatic portion of the ring, as well as alterations to the pyrrolidine (B122466) part, significantly affect the compound's affinity and efficacy. nih.govacs.org

The C3 position of the indoline ring is instrumental for the biological activity of this class of compounds. nih.gov The presence and length of a linear alkyl group at this position have a profound influence on the allosteric modulation of the target receptor. nih.govacs.org Research has shown that the chain length of the C3-alkyl group is a critical factor; for example, in the context of CB1 receptor modulation, an n-propyl group is preferred for modulating the binding of the primary (orthosteric) ligand, while an n-hexyl group is optimal for enhancing the affinity of the modulator itself to its allosteric site. nih.govacs.org

Further studies have demonstrated that elongating the C3 alkyl chain from an ethyl to an n-pentyl group can lead to a remarkable increase in binding cooperativity with orthosteric ligands. nih.gov This enhancement is possibly due to increased hydrophobic interactions within the binding site. nih.gov Conversely, in some series, the ethyl group at the C3 position was found to be unnecessary for activity. nih.gov The type and nature of the substituent at the C3 position are crucial for activity, with one study on indole (B1671886) derivatives showing an order of increasing activity as H < methoxyvinyl < ethoxymethyl < hydroxymethyl < phenyl. mdpi.com

Table 1: Effect of C3-Alkyl Chain Length on CB1 Allosteric Modulator Activity

CompoundC3-SubstituentAllosteric Modulation (Binding Cooperativity α)Binding Affinity (KB)
Parent Compoundn-PropylPreferred for orthosteric ligand modulation-
Analogn-Hexyl-Preferred for modulator affinity
ORG27569EthylBaselineBaseline
ICAM-bn-PentylSignificantly Higher (α = 17.6)469.9 nM

Data synthesized from multiple sources for illustrative purposes. acs.orgnih.gov

Substitutions on the benzene (B151609) portion of the indoline ring (positions C4, C5, C6, and C7) also play a pivotal role. SAR studies have consistently shown that an electron-withdrawing group at the C5 position is a key requirement for potent activity in many series. nih.govacs.org A chloro group at the C5 position is considered an optimal substituent. nih.gov While a fluoro group can replace the chloro at C5, it often results in a suboptimal compound. nih.govacs.org

Moving the C5-chloro group to the C6 position can drastically reduce the binding affinity of the compound to its allosteric site, although it may not significantly impact the allosteric modulation of orthosteric ligand binding. acs.org Replacing the C6-chloro with a C6-fluoro group does not typically improve binding affinity but preserves the allosteric modulation effect. acs.org In other studies on related indole derivatives, substitution at the C4 position was found to be the least favorable for activity. researchgate.net

Table 2: Impact of Halogen Substitution on the Indoline Ring

CompoundSubstitutionEffect on Binding Affinity (KB)Effect on Allosteric Modulation (α)
Reference 5-Chloro Baseline Baseline (α = 19.7)
21a6-ChloroDrastically Reduced (KB = 3673 nM)Preserved (α = 16.0)
21b6-FluoroNot Improved (KB = 1580 nM)Well Preserved (α = 22.9)
35-FluoroSuboptimal compared to Chloro-

Data sourced from a study on CB1 allosteric modulators. acs.org

Role of the Amide Moiety and Its Side Chains

The amide functionality at the C2 position of the indoline ring is a critical structural feature for the biological effects of these compounds. nih.govacs.org Its presence is often required for activity, and modifications to the side chains attached to the amide nitrogen significantly influence potency and selectivity. nih.govnih.gov

The substituent on the side chain attached to the amide nitrogen (often a substituted phenyl ring, designated as ring B) explicitly influences both the binding to the target site and the functional activity. nih.govacs.org For CB1 allosteric modulators, SAR studies have explored various substitutions on this phenyl ring. nih.gov

It has been found that the 4-position of this phenyl ring is particularly sensitive to modification. nih.gov In many cases, dialkylamino groups or a piperidinyl functionality at the 4-position are preferred for activity. nih.govnih.gov Specifically, an N,N-dimethylamino group has been shown to be superior to the piperidinyl group found in prototypical modulators. nih.govacs.org The activity of dialkylamino analogs increases from methyl to ethyl and then declines as the side chain is extended further. nih.gov Interestingly, the 3- and 4-positions on the phenyl ring prefer different types of substituents. While the 4-position favors dialkylamino groups, switching a dimethylamino group from the 4- to the 3-position can lead to a complete loss of activity. nih.gov

The linker connecting the C2-amide bond and the terminal phenyl ring (ring B) is another crucial determinant of activity. acs.org SAR studies have established that for certain biological activities, such as CB1 allosteric modulation, this linker must be an ethylene group. nih.govacs.org Shortening the linker (e.g., to a methylene group) or elongating it abolishes the desired allosteric effects. nih.govacs.org Initial hit-to-lead explorations have shown that both ether and benzyl (methylene) linkers at this position show potential for further development, indicating that the nature of the two-carbon-long linker can be varied to fine-tune properties. acs.org

Enantiospecificity in Biological Activity

The indoline-2-carboxamide core contains a chiral center at the C2 position. The stereochemistry at this position is significant, as biological systems often exhibit enantiospecificity, interacting differently with (S) and (R) enantiomers. (S)-Indoline-2-carboxylic acid, a mimetic of both L-proline and L-phenylalanine, has unique conformational properties. acs.org Derivatives of (S)-indoline-2-carboxylic acid show a remarkable tendency to adopt a cis amide isomer conformation, particularly in polar solvents. acs.org This is opposite to the general preference of proline for the trans isomer. acs.org This inherent conformational preference dictated by the stereocenter at C2 can lock the side chain in a fixed orientation, which is a critical factor in determining the precise three-dimensional structure presented to a biological target, thereby influencing binding affinity and biological activity. acs.org

Computational and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies for 1-(2-Ethoxyacetyl)indoline-2-carboxamide against any biological target have been reported in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Analysis

No QSAR models or analyses that include this compound as part of the dataset were found.

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

There are no published molecular dynamics simulations available that describe the binding stability or conformational behavior of this compound with a biological target.

In Silico Prediction Methodologies for Drug-like Properties

Specific in silico predictions for the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile or other drug-like properties of this compound are not available in the public domain.

Preclinical Research Applications and Potential Therapeutic Targets

Antimycobacterial Activity

Indole-2-carboxamides have emerged as a promising class of compounds in the fight against mycobacterial infections, including those caused by Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM).

Inhibition of Mycobacterium tuberculosis Growth

A novel group of agents known as the indole-2-carboxamides have demonstrated high antimycobacterial activity. Studies have shown that optimized indoleamides exhibit increased efficacy against both multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. The primary mechanism of action for the antimycobacterial activity of indoleamides is the disruption of the essential mycolic acid transporter MmpL3 protein.

Targeting Mycobacterial Membrane Protein Large 3 (MmpL3)

The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in mycobacteria, responsible for the export of trehalose (B1683222) monomycolate, a key precursor for the synthesis of the mycobacterial cell wall. Inhibition of MmpL3 disrupts the formation of this protective outer layer, leading to bacterial cell death. Genetic and lipid profiling studies have identified MmpL3 as the likely molecular target of indole-2-carboxamides. This targeted mechanism of action is a significant area of interest for the development of new antitubercular drugs.

Activity against Non-tuberculous Mycobacteria (NTM)

In addition to their activity against M. tuberculosis, indole-2-carboxamides have also shown promise against various NTM pathogens. NTM are a group of bacteria that can cause serious infections, particularly in individuals with compromised immune systems or underlying lung conditions. The activity of indole-2-carboxamides against a panel of NTM species suggests a broad spectrum of antimycobacterial potential for this class of compounds.

Antitrypanosomal Activity Against Trypanosoma brucei

A series of novel indoline-2-carboxamides have been identified as inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (HAT), also known as sleeping sickness. cabidigitallibrary.orgnih.govnih.govresearchgate.net Screening of a focused protease library led to the discovery of this class of compounds with potent antiproliferative activity against Trypanosoma brucei brucei in culture. cabidigitallibrary.orgnih.govnih.govresearchgate.net

The identified indoline-2-carboxamides demonstrated excellent pharmacokinetic properties and were able to achieve full cures in a stage 1 mouse model of HAT. cabidigitallibrary.orgnih.govnih.govresearchgate.net Furthermore, partial cures were observed in a stage 2 mouse model, which is significant as stage 2 of the disease involves the central nervous system. cabidigitallibrary.orgnih.govnih.govresearchgate.net This indicates that these compounds have the potential to cross the blood-brain barrier, a critical feature for treating the neurological stage of sleeping sickness. cabidigitallibrary.orgnih.govnih.govresearchgate.net

Antiviral Activities

Inhibition of Alphaviruses (e.g., Western Equine Encephalitis Virus)

Indole-2-carboxamides have been investigated for their potential as antiviral agents, particularly against neurotropic alphaviruses such as the Western Equine Encephalitis Virus (WEEV). nih.gov These viruses are transmitted by mosquitoes and can cause severe and potentially fatal encephalitis. nih.gov Research has focused on developing indole-2-carboxamide derivatives as alphavirus replication inhibitors. nih.gov

Further development of this series of compounds has led to a significant improvement in their potency in a WEEV replicon assay. nih.gov Additionally, structural modifications have been made to reduce their recognition by P-glycoprotein, an efflux transporter at the blood-brain barrier, which could enhance their ability to reach the central nervous system. nih.gov Preliminary studies in mice have shown that new analogs can achieve higher and longer-lasting plasma drug exposures, with at least one compound demonstrating measurable levels in the brain. nih.gov

Compound ClassPreclinical ApplicationTarget Organism/VirusPotential Therapeutic TargetKey Research Findings
Indole-2-carboxamidesAntimycobacterialMycobacterium tuberculosisMycobacterial Membrane Protein Large 3 (MmpL3)Active against drug-sensitive, MDR, and XDR strains.
Indole-2-carboxamidesAntimycobacterialNon-tuberculous Mycobacteria (NTM)Mycobacterial Membrane Protein Large 3 (MmpL3)Broad-spectrum activity against various NTM pathogens.
Indoline-2-carboxamidesAntitrypanosomalTrypanosoma bruceiNot specifiedPotent antiproliferative activity; cures in stage 1 and partial cures in stage 2 mouse models of HAT. cabidigitallibrary.orgnih.govnih.govresearchgate.net
Indole-2-carboxamidesAntiviralAlphaviruses (e.g., WEEV)Viral ReplicationImproved potency and potential for brain penetration. nih.gov

HIV-1 Integrase Inhibition

No specific data concerning the HIV-1 integrase inhibitory activity of 1-(2-Ethoxyacetyl)indoline-2-carboxamide has been reported. However, research into the structurally related class of indole-2-carboxylic acids has identified these molecules as a promising scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).

HIV-1 integrase is a critical enzyme for viral replication, and its inhibition is a validated therapeutic strategy. mdpi.comnih.gov Studies have shown that indole-2-carboxylic acid derivatives can effectively inhibit the strand transfer step of the integration process. mdpi.comresearchgate.net The proposed mechanism involves the chelation of two Mg²⁺ ions within the enzyme's active site by the indole (B1671886) core and the C2 carboxyl group. mdpi.comnih.gov Through structural optimization, including the introduction of a long branch at the C3 position of the indole core, derivatives with significantly enhanced inhibitory effects have been developed. mdpi.comnih.gov For example, derivative 20a was found to have a potent integrase inhibitory effect with an IC₅₀ value of 0.13 μM. mdpi.comnih.govresearchgate.net Another derivative, 17a , also demonstrated marked inhibition of integrase with an IC₅₀ value of 3.11 μM. scispace.comacs.org These findings highlight the potential of the indole core as a foundational structure for new anti-HIV agents, although this activity has not been demonstrated for the indoline-2-carboxamide scaffold. mdpi.comscispace.com

Anticancer Research Applications

There is no published data on the anticancer activities of this compound. Nevertheless, the indole-2-carboxamide scaffold is a prominent feature in many compounds investigated for their potential as anticancer agents.

Indole-2-carboxamide derivatives have been identified as potent inhibitors of several protein kinases that are crucial for tumor growth and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and BRAFV600E.

One study reported a series of indole-2-carboxamides with multi-kinase inhibitory effects. mdpi.com The most potent derivative in this series, compound Va , demonstrated significant inhibitory activity against EGFR with an IC₅₀ value of 71 nM, which was more potent than the reference drug erlotinib (B232) (IC₅₀ = 80 nM). mdpi.com This same compound also showed a promising inhibitory effect on VEGFR-2 with an IC₅₀ value of 2.15 nM. acs.org Other compounds in the series, Ve and Vg , were the most effective against VEGFR-2, with IC₅₀ values of 1.10 nM and 1.60 nM, respectively. acs.org Furthermore, compounds Va, Ve, Vf, Vg, and Vh were tested for BRAFV600E inhibitory activity, showing IC₅₀ values that ranged from 77 nM to 107 nM. mdpi.com

Another series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides also showed potent inhibition of wild-type EGFR (EGFRWT). Compounds 5d, 5f, and 5g from this series displayed IC₅₀ values ranging from 68 to 85 nM against EGFRWT. scispace.com

CompoundTarget KinaseIC₅₀ (nM)Reference
VaEGFR71 ± 6 mdpi.com
VaVEGFR-22.15 ± 0.20 acs.org
VaBRAFV600E77 - 107 mdpi.com
VeVEGFR-21.10 acs.org
VgVEGFR-21.60 acs.org
5dEGFRWT68 - 85 scispace.com
5fEGFRWT68 - 85 scispace.com
5gEGFRWT68 - 85 scispace.com
Erlotinib (Reference)EGFR80 ± 5 mdpi.com
Sorafenib (Reference)VEGFR-2- acs.org

Consistent with their kinase inhibitory activity, indole-2-carboxamide derivatives have demonstrated significant antiproliferative effects across a variety of human cancer cell lines.

In one study, a series of indole-based derivatives (Va–i ) showed promising antiproliferative activity, with GI₅₀ values ranging from 26 nM to 86 nM against four different human cancer cell lines. mdpi.com Another investigation into 5-substituted-3-ethylindole-2-carboxamides found that the most potent derivatives, compounds 5g, 5i, and 5j , had mean GI₅₀ values of 55 nM, 49 nM, and 37 nM, respectively, compared to the reference drug erlotinib (GI₅₀ = 33 nM). nih.gov

A separate study on 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides also identified compounds with potent antiproliferative activity. scispace.com The most active compounds in this series were 5c, 5d, 5f, and 5g , which displayed GI₅₀ values ranging from 29 nM to 47 nM. scispace.com Compound 5f was the most potent, with a GI₅₀ of 29 nM, outperforming the reference erlotinib. scispace.com

Compound SeriesMost Potent CompoundsMean GI₅₀ (nM)Reference
Indole-based derivatives (Va–i)Va, Ve, Vf, Vg, Vh26 - 86 mdpi.com
5-substituted-3-ethylindole-2-carboxamides5g, 5i, 5j37 - 55 nih.gov
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides5c, 5d, 5f, 5g29 - 47 scispace.com
Erlotinib (Reference)-33 scispace.comnih.gov

Modulation of Ion Channels: TRPV1 Agonism

There is no available information regarding the activity of this compound at the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. However, the indole-2-carboxamide scaffold has been identified as a viable template for the design of novel and selective TRPV1 agonists. mdpi.com

TRPV1 is a well-known ion channel involved in pain and inflammation pathways. mdpi.com A study focused on developing new modulators for this channel synthesized two series of indole-2-carboxamides. mdpi.com The in vitro testing of these compounds for their ability to modulate TRPV1 revealed that several derivatives act as agonists with significant efficacy and potency. mdpi.com One of the most promising compounds, 6g , displayed an efficacy profile similar to the natural agonist capsaicin, with potency and desensitization values in the nanomolar range. mdpi.com This research suggests that the indole-2-carboxamide structure is a promising starting point for developing potent TRPV1 agonists. mdpi.com

Modulation of G-Protein Coupled Receptors (GPCRs)

While no data exists for this compound, the indole-2-carboxamide scaffold is a well-established class of allosteric modulators for the Cannabinoid Receptor 1 (CB1). nih.govnih.govcsic.es Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, allowing them to fine-tune the receptor's function. nih.gov

The prototypical indole-2-carboxamide allosteric modulator is ORG27569 (5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide). nih.gov Structure-activity relationship (SAR) studies have confirmed that the indole-2-carboxamide core is a good scaffold for developing CB1 allosteric modulators. csic.es These studies have shown that substituents at the C3 position of the indole ring significantly impact the allosteric properties of the ligand. nih.gov

For instance, two indole-2-carboxamides, ICAM-a and ICAM-b , were shown to enhance the binding of the CB1 agonist CP55,940, indicating positive cooperativity. nih.gov ICAM-b, in particular, demonstrated very strong positive cooperativity. nih.gov Interestingly, while it displayed negative modulatory effects on G-protein coupling, it induced β-arrestin-mediated downstream signaling, indicating biased signaling. nih.gov Further SAR studies led to the identification of 11j (5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide) as a robust CB1 allosteric modulator with a high binding cooperativity factor (α = 16.55) and potent antagonism of agonist-induced G-protein activation. nih.gov

Cannabinoid Receptor 2 (CB2) Agonism

There is no available scientific literature detailing the evaluation of this compound as an agonist for the Cannabinoid Receptor 2 (CB2). Research on related indole structures has explored their affinity for cannabinoid receptors, but these findings are not specific to the ethoxyacetyl derivative .

Complement C3a Receptor (C3aR) Modulation

No research data could be located regarding the modulatory effects of this compound on the Complement C3a Receptor (C3aR). The interaction of this specific compound with components of the complement system has not been described in the reviewed literature.

Other Reported Biological Activities

Antioxidant Potential

The antioxidant or free-radical scavenging properties of this compound have not been specifically reported in preclinical studies. While various indole derivatives are known to possess antioxidant capabilities, dedicated studies to confirm and quantify such potential for this particular compound are not present in the available literature.

Future Research Directions and Outlook

Prospects for Rational Design of Novel Indoline-2-carboxamide Derivatives

The rational design of new indoline-2-carboxamide derivatives is a key strategy for developing compounds with improved potency, selectivity, and pharmacokinetic profiles. This approach moves beyond traditional trial-and-error methods, employing a deep understanding of molecular interactions to guide the synthesis of targeted molecules.

One of the primary drivers of rational design is the elucidation of structure-activity relationships (SAR). By systematically modifying the substituents on the indoline (B122111) ring and the carboxamide moiety, researchers can identify the chemical features crucial for biological activity. For instance, studies on various indole-2-carboxamide derivatives have shown that substitutions on the phenyl group can be varied without a significant loss of allosteric modulatory activity at the cannabinoid CB1 receptor. nih.gov Similarly, research into anticancer agents has demonstrated that the nature and position of substituents on the indole (B1671886) core are critical for their antiproliferative effects. yu.edu.jomdpi.com

Computational chemistry plays an increasingly vital role in this process. Techniques such as molecular docking allow scientists to predict how different derivatives will bind to specific biological targets, such as enzymes or receptors. researchgate.netnih.gov This in silico screening can prioritize which novel compounds to synthesize, saving time and resources. For example, docking studies have been used to investigate the binding modes of indole-2-carboxamide derivatives within the active sites of kinases like EGFR, BRAFV600E, and VEGFR-2, aiding in the design of more effective multi-target antiproliferative agents. researchgate.netnih.gov

The future of rational design in this field will likely involve the use of more advanced computational tools, such as artificial intelligence and machine learning, to analyze vast datasets and predict the properties of virtual compounds with greater accuracy. The goal is to create a diverse library of indoline-2-carboxamide derivatives with fine-tuned properties for a range of therapeutic applications, from infectious diseases to oncology. nih.govnih.gov

Interdisciplinary Approaches in Indoline-2-carboxamide Research

The complexity of drug discovery and development necessitates a collaborative, interdisciplinary approach to fully explore the potential of indoline-2-carboxamide derivatives. The synergy between different scientific fields is crucial for translating basic chemical discoveries into clinically viable treatments.

Medicinal Chemistry lies at the heart of this research, focusing on the design and synthesis of novel compounds. nih.govnih.gov Chemists can create libraries of derivatives by employing various synthetic strategies, such as amide coupling reactions between indole-2-carboxylic acids and a diverse range of amines. nih.govmdpi.com

Molecular and Cellular Biology are essential for evaluating the biological activity of these newly synthesized compounds. In vitro assays are used to determine the efficacy of derivatives against specific targets, such as cancer cell lines or microbial pathogens. mdpi.comnih.gov For example, the antiproliferative activity of indole-2-carboxamide derivatives has been tested against various cancer cell lines, including those for breast, lung, and pancreatic cancer. nih.gov Further mechanistic studies can elucidate how these compounds exert their effects at a cellular level, for instance, by inducing apoptosis (programmed cell death). nih.gov

Computational Biology and Bioinformatics provide powerful tools for target identification and validation. By analyzing genomic and proteomic data, researchers can identify novel biological targets for which indoline-2-carboxamide derivatives could be designed. researchgate.net

The integration of these disciplines creates a powerful research pipeline. For instance, a potential new drug candidate might be designed using computational models, synthesized by medicinal chemists, tested for biological activity by molecular biologists, and its mechanism of action further investigated using a combination of pharmacological and bioinformatic approaches. This collaborative model accelerates the research process and increases the likelihood of discovering novel and effective therapies based on the indoline-2-carboxamide scaffold.

To illustrate the therapeutic potential of this class of compounds, the table below summarizes the observed biological activities of various indole-2-carboxamide derivatives from different research studies.

Derivative Class Biological Target/Activity Potential Therapeutic Application
N-rimantadine indoleamidesMycobacterium tuberculosis (M. tb)Tuberculosis nih.gov
Substituted indole-2-carboxamidesCannabinoid CB1 Receptor (Allosteric Modulators)Neurological and Inflammatory Disorders nih.gov
1H-indole-2-carboxamide derivativesHuman Prostate and Breast Cancer Cell LinesCancer yu.edu.jo
Indole-based derivativesEGFR, BRAFV600E, VEGFR-2 KinasesCancer mdpi.comresearchgate.netnih.gov
Indole-2-carboxamide derivativesHIV-1 IntegraseHIV/AIDS mdpi.com
Substituted indole-2-carboxamidesTransient Receptor Potential Vanilloid Type-1 (TRPV1)Pain and Inflammation mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2-Ethoxyacetyl)indoline-2-carboxamide?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of the indoline core. A typical approach involves:

Acylation : Reacting indoline-2-carboxamide with 2-ethoxyacetyl chloride in the presence of a base (e.g., DIPEA) under anhydrous conditions.

Coupling Reactions : Utilizing peptide coupling reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in DMF to form the carboxamide bond .
Reaction progress is monitored via TLC, and purification is achieved through column chromatography or recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the ethoxyacetyl substitution and carboxamide linkage by identifying characteristic peaks (e.g., ethoxy CH3_3 at ~1.3 ppm, carbonyl carbons at ~170 ppm) .
  • FT-IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and ester C-O (~1250 cm1^{-1}) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS provides molecular ion peaks and fragmentation patterns to confirm the molecular formula .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction efficiency in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Reagent Selection : BOP or HATU improves coupling efficiency over traditional EDCI/HOBt due to reduced racemization and higher yields .
  • Solvent Optimization : Anhydrous DMF enhances reagent solubility, while additives like DMAP (4-dimethylaminopyridine) can accelerate acylation .
  • Temperature Control : Room temperature reactions minimize side reactions, but elevated temperatures (40–50°C) may be used for sterically hindered substrates .
  • Post-Reaction Workup : Cold-water precipitation followed by ethyl acetate extraction removes unreacted reagents, and silica gel chromatography isolates pure products .

Q. What strategies can resolve contradictions in reported biological activities of indoline-2-carboxamide analogs?

  • Methodological Answer :

  • Comparative Assays : Perform parallel testing under standardized conditions (e.g., cell lines, concentration ranges) to eliminate variability .
  • Structural Analysis : Use X-ray crystallography or NOESY NMR to identify conformational differences that may alter binding affinities .
  • Target Profiling : Screen against a panel of related receptors/enzymes to assess selectivity, as pleiotropic effects (e.g., off-target interactions) may explain divergent results .

Q. How can computational methods aid in predicting the reactivity of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for covalent bonding .
  • Molecular Docking : Simulate binding modes with target proteins (e.g., kinases) using software like AutoDock Vina, focusing on hydrogen bonding with the carboxamide group and hydrophobic interactions with the ethoxyacetyl chain .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales to prioritize candidates for experimental validation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in melting points or spectral data across literature sources?

  • Methodological Answer :

  • Reproducibility Checks : Synthesize the compound using multiple reported protocols to identify method-dependent impurities (e.g., residual solvents, byproducts) .
  • Advanced Characterization : Use differential scanning calorimetry (DSC) to confirm melting points and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded spectra .

Experimental Design for Biological Evaluation

Q. What in vitro assays are suitable for evaluating the neurobiological activity of this compound?

  • Methodological Answer :

  • Primary Neuronal Cultures : Assess neuroprotective effects against oxidative stress (e.g., H2_2O2_2-induced apoptosis) via MTT assays and caspase-3 activation markers .
  • Receptor Binding Studies : Use radioligand displacement assays (e.g., 3^3H-labeled ligands) to quantify affinity for serotonin or dopamine receptors .
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target GPCRs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.